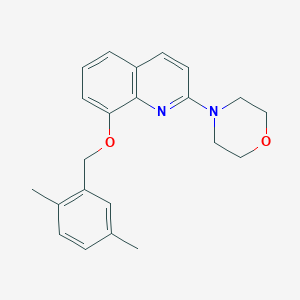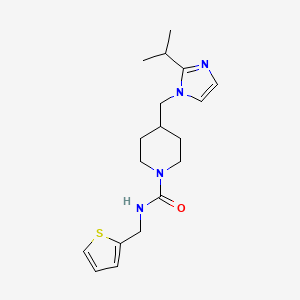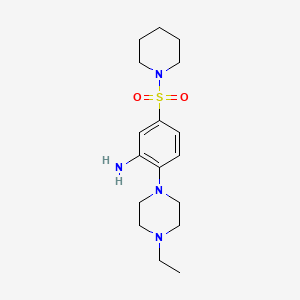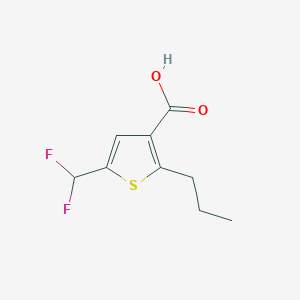
4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinolines has been a subject of interest in the field of organic chemistry . The most common starting materials for the preparation of morpholines, which is a part of the compound , are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of quinolines is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a derivative of quinoline, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones can be synthesized from anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .科学的研究の応用
Photocatalytic Degradation of Pollutants
Research has shown that compounds related to quinoline can be involved in the photocatalytic degradation of pollutants, such as aromatic and alicyclic pollutants in water. These processes are crucial for environmental cleanup and understanding the chemical pathways of pollutant breakdown (Pichat, 1997).
Antimalarial and Antitumor Agents
Quinoline derivatives are significantly recognized for their antimalarial properties, as shown in studies exploring the metabolism of 8-aminoquinoline antimalarial agents and their effects. This highlights the potential of quinoline-based compounds in pharmaceutical applications, particularly in treating diseases like malaria (Strother et al., 1981).
Antiviral Formulations
Investigations into the use of plant extracts containing polyphenols against viruses, including COVID-19, suggest that derivatives of quinoline could play a role in developing new antiviral therapies. The pharmacophore structures of such bioactive substances provide a basis for creating antiviral formulations (Chojnacka et al., 2020).
Immune Response Modulation
The role of imiquimod, a compound related to quinoline, in modulating the immune response through the induction of cytokines has been documented. This showcases the therapeutic potential of quinoline derivatives in treating various cutaneous diseases and infections by leveraging the body's immune response (Syed, 2001).
将来の方向性
特性
IUPAC Name |
4-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-7-17(2)19(14-16)15-26-20-5-3-4-18-8-9-21(23-22(18)20)24-10-12-25-13-11-24/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUIEPNTSKUJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)



![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)
![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)
